molecular formula C12H15NO2 B1642595 (2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 62041-46-7

(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No. B1642595
CAS RN: 62041-46-7
M. Wt: 205.25 g/mol
InChI Key: QBMMITATXZJWDG-BQYQJAHWSA-N
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Description

(2E)-3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as DMAMP, is a synthetic compound that is a derivative of the naturally occurring substance, propan-2-one. It is a colorless and odorless solid with a melting point of about 70°C and a boiling point of about 160°C. DMAMP has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

  • Chemotherapeutics in Breast Cancer : A study by Singh et al. (2016) synthesized new Ru(II) DMSO complexes with substituted chalcone ligands, including a variant related to the compound . These complexes showed significant anti-breast cancer activity, indicated by cytotoxicity and other cellular effects in breast cancer cell lines (Singh et al., 2016).

  • Optical Properties and Physicochemical Investigations : Khan et al. (2016) conducted a study on a compound structurally similar to the one , exploring its electronic absorption and fluorescence spectra. This research highlighted the potential use of such compounds in determining the critical micelle concentration of various substances (Khan et al., 2016).

  • Synthesis of Heterocyclic Systems : Selič et al. (1997) utilized a compound analogous to the specified one in the preparation of various heterocyclic systems, demonstrating its versatility in organic synthesis (Selič et al., 1997).

  • Solubility Studies : A study by Song et al. (2019) measured the solubility of a related compound in various solvents, providing crucial data for its application in different chemical environments (Song et al., 2019).

  • Hydrogen Bonding Properties : Pleier et al. (2003) investigated the intra- and intermolecular hydrogen bonds formed by compounds including 1-aryl-3-(dimethylamino)prop-2-en-1-ones, highlighting their capability as proton acceptors due to their electron-donating effects (Pleier et al., 2003).

  • Applications in Synthesis of Chromones**: Panja et al. (2010) researched the reaction of a compound similar to the one with various bromides, leading to the production of chromones, homoisoflavones, and bischromones. This study showcases the compound's utility in synthesizing a diverse range of chemical structures (Panja et al., 2010).
  • Crystallography and Molecular Interactions : Yathirajan et al. (2007) conducted a study on a structurally related compound, analyzing its crystal structure and molecular interactions. This research provides insights into the geometric and intermolecular aspects of such compounds (Yathirajan et al., 2007).

  • Nonlinear Optical Properties : Henari and Asiri (2011) explored the nonlinear refractive index and absorption of similar compounds. Their research contributes to understanding these materials' potential in optical devices and limiting applications (Henari & Asiri, 2011).

  • Antioxidant Activity : Sulpizio et al. (2016) synthesized and characterized 2'-aminochalcone derivatives, including those structurally similar to the compound , to assess their antioxidant activity. This study indicates the potential use of these compounds in biological applications due to their free radical scavenging abilities (Sulpizio et al., 2016).

  • Catalytic Applications in Arylation : Cheng et al. (2009) found that a compound similar to the one is an excellent ligand for copper-catalyzed N-arylation of azoles and amides, demonstrating its role in facilitating complex chemical reactions (Cheng et al., 2009).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3/h4-9H,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMMITATXZJWDG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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